5-Hepten-1-amine, 6-methyl- 5-Hepten-1-amine, 6-methyl-
Brand Name: Vulcanchem
CAS No.: 61755-54-2
VCID: VC19485555
InChI: InChI=1S/C8H17N/c1-8(2)6-4-3-5-7-9/h6H,3-5,7,9H2,1-2H3
SMILES:
Molecular Formula: C8H17N
Molecular Weight: 127.23 g/mol

5-Hepten-1-amine, 6-methyl-

CAS No.: 61755-54-2

Cat. No.: VC19485555

Molecular Formula: C8H17N

Molecular Weight: 127.23 g/mol

* For research use only. Not for human or veterinary use.

5-Hepten-1-amine, 6-methyl- - 61755-54-2

Specification

CAS No. 61755-54-2
Molecular Formula C8H17N
Molecular Weight 127.23 g/mol
IUPAC Name 6-methylhept-5-en-1-amine
Standard InChI InChI=1S/C8H17N/c1-8(2)6-4-3-5-7-9/h6H,3-5,7,9H2,1-2H3
Standard InChI Key IXUTXMRIALJDSW-UHFFFAOYSA-N
Canonical SMILES CC(=CCCCCN)C

Introduction

Structural and Nomenclature Analysis

The systematic name 5-Hepten-1-amine, 6-methyl- describes a seven-carbon unsaturated amine with a double bond at the fifth position and a methyl group at the sixth carbon. The structure can be theorized as:
CH2=CHCH(CH3)CH2CH2CH2NH2\text{CH}_2=\text{CH}-\text{CH}(\text{CH}_3)-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{NH}_2.

Key features include:

  • Positional isomerism: The double bond at C5 and methyl group at C6 introduce stereochemical complexity, potentially leading to cis-trans isomerism.

  • Reactivity: The primary amine group (-NH₂) and alkene moiety suggest susceptibility to nucleophilic reactions, oxidation, and polymerization .

Physicochemical Properties

Empirical data for 5-Hepten-1-amine, 6-methyl- are absent in the reviewed sources. By analogy to similar amines:

PropertyTheoretical ValueBasis for Estimation
Molecular weight127.23 g/molC8H17N\text{C}_8\text{H}_{17}\text{N}
Boiling point160–170°CComparison to octenamines
Density0.81–0.85 g/cm³Alkene-amine interactions
pKa (amine group)~10.5Aliphatic primary amines

These estimates remain unvalidated without experimental confirmation.

Critical Data Gaps and Research Recommendations

  • Synthetic validation: Priority should be given to developing and publishing reproducible synthesis protocols.

  • Spectroscopic characterization: IR, NMR, and mass spectrometry data are essential for structural confirmation.

  • Thermodynamic profiling: Measurement of melting/boiling points, solubility, and stability under varying conditions.

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